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Compound Name:
3-Amino-9-ethylcarbazole

hydrochloride

Cat. No.: B1211345 Get Quote

Spectral Properties of 3-Amino-9-ethylcarbazole
Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 3-Amino-9-
ethylcarbazole hydrochloride (AEC hydrochloride), a compound of significant interest in

diagnostics and chemical synthesis. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a

foundational dataset for its identification, characterization, and application.

Chemical Structure and Overview
3-Amino-9-ethylcarbazole (AEC) is a tricyclic aromatic amine. In its hydrochloride form, the

amino group is protonated, which can influence its spectral and physical properties. The

structural formula is C₁₄H₁₄N₂·HCl, and its molecular weight is 246.74 g/mol . AEC is widely

utilized as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and

immunohistochemistry (IHC), where its reaction with horseradish peroxidase (HRP) yields a

distinct red, insoluble product.

Figure 1: Chemical Structure of 3-Amino-9-ethylcarbazole Hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The data presented here is based on spectra of the free base, 3-Amino-9-

ethylcarbazole, as comprehensive data for the hydrochloride salt is not readily available in

published literature. The protonation of the amino group in the hydrochloride salt is expected to

primarily affect the chemical shift and appearance of the N-H protons and adjacent aromatic

protons.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 3-Amino-9-ethylcarbazole is typically run in a deuterated solvent such

as DMSO-d₆. The spectrum will exhibit distinct signals corresponding to the ethyl group

protons, the aromatic protons on the carbazole rings, and the amine protons.

Chemical Shift (δ)
ppm

Multiplicity Integration
Provisional
Assignment

~8.10 - 7.20 Multiplet 7H Ar-H

~4.30 Quartet 2H N-CH₂-CH₃

~1.35 Triplet 3H N-CH₂-CH₃

~5.0 (broad) Singlet 2H -NH₂

Note: For the hydrochloride salt, the -NH₃⁺ protons would likely appear as a broader singlet

further downfield, and adjacent aromatic protons may experience a slight downfield shift.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum, often recorded in CDCl₃, provides information on the carbon skeleton

of the molecule.
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Chemical Shift (δ) ppm Provisional Carbon Assignment

~145 - 105 Aromatic Carbons (C-Ar)

~37 N-CH₂

~14 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of solid 3-Amino-9-ethylcarbazole hydrochloride is typically obtained using a KBr pellet or

Attenuated Total Reflectance (ATR).[1]

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400 - 3200 Strong, Broad N-H (Amine)
Symmetric &

Asymmetric Stretch

~3050 Medium C-H (Aromatic) Stretch

2975 - 2850 Medium C-H (Aliphatic) Stretch

~2700 - 2400 Broad N-H (Ammonium Salt) Stretch

1620 - 1580 Strong N-H Bend

1600 - 1450 Medium-Strong C=C (Aromatic) Ring Stretch

1340 - 1250 Strong C-N Stretch

Note: The presence of a broad absorption band in the 2700-2400 cm⁻¹ region is characteristic

of the N-H⁺ stretching in an amine hydrochloride salt.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 3-Amino-9-ethylcarbazole (free base) results

in a molecular ion peak and several characteristic fragment ions.
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m/z Ratio Relative Intensity Proposed Fragment

210 High [M]⁺ (Molecular Ion)

195 High [M - CH₃]⁺

181 Medium
[M - C₂H₅]⁺ or [M - NH₂ -

CH₃]⁺

118 Low Further fragmentation

Data sourced from PubChem GC-MS records for the free base.[1] The fragmentation pattern is

consistent with the loss of the ethyl group and subsequent rearrangements of the carbazole

core.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid sample

like 3-Amino-9-ethylcarbazole hydrochloride.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a higher concentration (20-50

mg) may be required. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

Acquisition:

Tune and shim the instrument to the specific sample.

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

For ¹³C NMR, use proton decoupling and a longer acquisition time due to the low natural

abundance of ¹³C.
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Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the

spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard

(e.g., TMS).

ATR-FTIR Spectroscopy Protocol
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR

crystal.

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the

crystal.

Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹). Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Processing: The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solid samples. The sample is heated to ensure volatilization.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV).

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded to generate the

mass spectrum.
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Logical and Experimental Workflows
The following diagrams illustrate the logical flow of spectral analysis for structural elucidation

and a common experimental workflow for 3-Amino-9-ethylcarbazole.

Spectroscopic Analysis Workflow

3-Amino-9-ethylcarbazole HCl Sample

Mass Spectrometry (EI-MS) Infrared Spectroscopy (FTIR) NMR Spectroscopy (¹H & ¹³C)

Combined Spectral Data

Molecular Weight &
Fragmentation Functional Groups C-H Framework

Structural Elucidation & Verification

Click to download full resolution via product page

Figure 2: Workflow for Spectroscopic Characterization.
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Immunohistochemistry (IHC) Workflow with AEC

Tissue Section
(with target antigen)

1. Primary Antibody Incubation

2. HRP-conjugated
Secondary Antibody Incubation

3. Add AEC Substrate Solution

Peroxidase Reaction

Red Precipitate at
Antigen Site

4. Visualization by Microscopy

Click to download full resolution via product page

Figure 3: AEC Application in Immunohistochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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